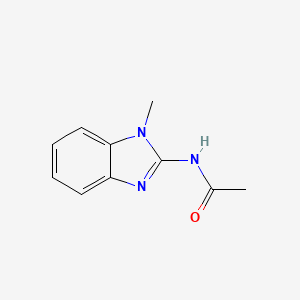

N-(1-methyl-1H-benzimidazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-(1-methylbenzimidazol-2-yl)acetamide |

InChI |

InChI=1S/C10H11N3O/c1-7(14)11-10-12-8-5-3-4-6-9(8)13(10)2/h3-6H,1-2H3,(H,11,12,14) |

InChI Key |

KXTVSMVRPHAFDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC2=CC=CC=C2N1C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 1 Methyl 1h Benzimidazol 2 Yl Acetamide and Analogs

Established Synthetic Pathways for the Core N-(1-methyl-1H-benzimidazol-2-yl)acetamide Structure

Condensation Reactions for Benzimidazole (B57391) Ring Formation

The formation of the benzimidazole core is a fundamental step and is most commonly achieved through the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. banglajol.infosemanticscholar.orgnih.gov One of the most direct methods involves the reaction of o-phenylenediamines with aldehydes. semanticscholar.org For instance, the condensation of O-phenylenediamine with glacial acetic acid or glycolic acid can produce 2-substituted benzimidazoles in high yields. banglajol.info

Another established route, known as the Phillips condensation, involves reacting o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For the synthesis of a 2-methylbenzimidazole (B154957) precursor, acetic acid is a suitable reactant. The reaction proceeds by forming a monoacyl intermediate which then undergoes cyclization with the elimination of water to form the imidazole (B134444) ring. srrjournals.com

The general reaction is as follows: o-phenylenediamine + Carboxylic Acid (or derivative) → 2-substituted-1H-benzimidazole

This method is versatile and allows for the introduction of various substituents at the 2-position of the benzimidazole ring by choosing the appropriate carboxylic acid. banglajol.info

Acylation Strategies for Acetamide (B32628) Moiety Introduction

The introduction of the acetamide group at the 2-position of the benzimidazole ring is typically achieved through the acylation of a 2-aminobenzimidazole (B67599) precursor. This can be accomplished using various acylating agents such as acetyl chloride or acetic anhydride. ekb.eg The reaction generally proceeds by nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the acylating agent. researchgate.net

An alternative strategy involves a reacylation process. For example, methylbenzimidazol-2-ylcarbamate can react with carboxylic acids like acetic acid to form the corresponding N-(1H-benzimidazol-2-yl)acetamide. ekb.eg This method provides a pathway from readily available fungicidal agents to the desired acetamide derivatives.

A multi-step approach can also be employed, starting with the synthesis of an acetate (B1210297) derivative of benzimidazole, which is then converted to the acetamide by reaction with an appropriate amine. jetir.org

N-Alkylation Approaches for Methyl Group Installation

The installation of the methyl group onto the nitrogen at position 1 of the benzimidazole ring is a critical step. This N-alkylation can be performed on the pre-formed N-(1H-benzimidazol-2-yl)acetamide or on a 2-substituted benzimidazole intermediate prior to the introduction of the full acetamide group.

A common method involves the deprotonation of the benzimidazole NH group with a base, followed by reaction with a methylating agent. tsijournals.com Strong bases like sodium hydride (NaH) are often used to generate the benzimidazolide (B1237168) anion, which then acts as a nucleophile towards an electrophile like methyl iodide or dimethyl sulfate (B86663). beilstein-journals.org The choice of solvent and base is crucial for achieving high regioselectivity, as alkylation can potentially occur at either the N-1 or N-3 position. beilstein-journals.org Sustainable methods have also been developed, utilizing aqueous basic mediums with surfactants like sodium dodecyl sulfate (SDS) to facilitate the reaction. lookchem.com

The general mechanism for N-alkylation is depicted below:

Benzimidazole Derivative + Base → Benzimidazolide Anion + Conjugate Acid

Benzimidazolide Anion + Methylating Agent → N-methyl-benzimidazole Derivative + Leaving Group

This process can be applied to a wide range of benzimidazole derivatives, making it a versatile tool for creating N-substituted analogs. tsijournals.comresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

For the benzimidazole ring formation via condensation, various catalysts have been explored. While strong acids are traditional, milder and more environmentally benign catalysts such as ammonium (B1175870) chloride have been used effectively at room temperature in solvents like chloroform. nih.gov Solvent-free melting methods using amino acids as starting materials have also been reported to give high yields in shorter reaction times. researchgate.net In some cases, a mixed acid system of phosphoric acid and polyphosphoric acid at elevated temperatures (130-200 °C) has been employed to drive the cyclization. google.com

Microwave-assisted synthesis has emerged as a powerful technique for accelerating these reactions and improving yields. For instance, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives saw a significant increase in yield (7 to 22%) when using microwave irradiation compared to conventional heating. nih.gov

The table below summarizes various conditions reported for key synthetic steps.

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Yield |

| Ring Formation | o-Phenylenediamine, Benzaldehyde | NH₄Cl | CHCl₃ | Room Temp. | 92% nih.gov |

| Ring Formation | Substituted o-phenylenediamine, α-amino acid | H₃PO₄, PPA | High-boiling solvent | 130-200 °C | High google.com |

| N-Alkylation | Benzimidazole, Alkyl Halide | NaOH | Water-SDS | 55-60 °C | 78-96% lookchem.com |

| Derivative Synthesis | 4-nitro-o-phenylenediamine, Aromatic aldehyde | Na₂S₂O₅ | - | Microwave | 40-99% nih.gov |

Synthesis of this compound Derivatives

The synthesis of derivatives of the title compound primarily involves introducing substituents onto the benzene (B151609) portion of the benzimidazole ring.

Strategies for Substituent Introduction on the Benzimidazole Ring

The most straightforward and widely used strategy for introducing substituents onto the benzimidazole ring is to begin the synthesis with a pre-substituted o-phenylenediamine (also known as 1,2-diaminobenzene). The nature and position of the substituent on the final benzimidazole product are determined by the starting diamine. nih.gov

For example, to synthesize 6-chloro or 6-nitro derivatives, 4-chloro-o-phenylenediamine or 4-nitro-o-phenylenediamine, respectively, are used as the starting materials. These substituted diamines are then subjected to the standard condensation reaction with an appropriate aldehyde or carboxylic acid to form the substituted benzimidazole core. nih.gov This core can then be further modified through N-alkylation and acylation to yield the final desired derivative.

This approach has been successfully used to create a wide array of derivatives with various functional groups, including:

Nitro group: Starting with 4-nitro-o-phenylenediamine. nih.govnih.gov

Halogens (e.g., Chloro): Starting with 4-chloro-o-phenylenediamine. nih.gov

Alkyl groups (e.g., Methyl): Starting with a methylated o-phenylenediamine. nih.gov

The table below illustrates the synthesis of various substituted benzimidazole derivatives starting from appropriately substituted o-phenylenediamines.

| Starting Material | Resulting Benzimidazole Core | Example Derivative |

| 4-Nitro-o-phenylenediamine | 6-Nitro-1H-benzimidazole | 4-(6-nitro-1H-benzimidazol-2-yl)phenol nih.gov |

| 4-Chloro-o-phenylenediamine | 6-Chloro-1H-benzimidazole | N-substituted 6-chloro-1H-benzimidazole derivatives nih.gov |

| 4-Methyl-o-phenylenediamine | 6-Methyl-1H-benzimidazole | 4-(6-methyl-1H-benzimidazol-2-yl)phenol nih.gov |

This modular approach allows for systematic structural modifications to explore structure-activity relationships in medicinal chemistry programs. banglajol.infonih.gov

Diversification through Acetamide Nitrogen Derivatization

Further diversification of the this compound scaffold can be achieved by modifying the acetamide nitrogen. While less explored than modifications at the C2 position or on the benzo ring, this approach offers opportunities to introduce additional structural diversity and modulate the compound's properties.

One potential strategy involves the N-alkylation or N-arylation of the acetamide nitrogen. This can be challenging due to the potential for competing reactions at the benzimidazole ring nitrogens. However, under carefully controlled conditions, selective N-alkylation of the acetamide could be achieved using appropriate alkylating agents and bases.

Another approach could involve the synthesis of analogs where the acetyl group is replaced with other acyl groups. This would involve reacting 1-methyl-1H-benzimidazol-2-amine with different acyl chlorides or anhydrides.

| Modification | Reagent Example | Potential Product |

| N-Alkylation | Methyl Iodide | N-methyl-N-(1-methyl-1H-benzimidazol-2-yl)acetamide |

| N-Arylation | Phenylboronic Acid | N-phenyl-N-(1-methyl-1H-benzimidazol-2-yl)acetamide |

| Acyl Variation | Propionyl Chloride | N-(1-methyl-1H-benzimidazol-2-yl)propanamide |

Formation of Hybrid Molecules Incorporating this compound Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold has been successfully incorporated into hybrid molecules with other biologically active heterocycles, such as quinoline (B57606) and coumarin.

Quinoline-Benzimidazole Hybrids: Quinoline-benzimidazole hybrids linked by an acetamide bridge have been synthesized and evaluated for their biological activities imedpub.comnih.gov. The synthesis of these hybrids often involves coupling a quinoline-containing carboxylic acid with 2-amino-1-methyl-1H-benzimidazole or by reacting a haloacetamide derivative of quinoline with the benzimidazole amine.

Coumarin-Benzimidazole Hybrids: Similarly, coumarin-benzimidazole hybrids have been developed, where the two heterocyclic systems are connected through various linkers, including acetamide groups nih.govrochester.edunih.gov. These hybrids have shown promising anticancer activities. The synthetic strategies are analogous to those used for the quinoline hybrids, typically involving amide bond formation. Microwave-assisted synthesis has also been effectively employed for the preparation of these hybrid molecules, offering advantages in terms of reaction time and yield researchgate.netnih.gov.

| Hybrid Partner | Linker | Biological Activity |

| Quinoline | Acetamide | α-glucosidase inhibitors imedpub.comnih.gov |

| Coumarin | Acetamide | Anticancer nih.govrochester.edunih.gov |

Green Chemistry Principles in the Synthesis of this compound and Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to develop more environmentally benign and efficient processes. Key green chemistry approaches include the use of alternative energy sources like microwave and ultrasound irradiation, and the use of greener solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of benzimidazole derivatives, microwave heating can significantly reduce reaction times, often from hours to minutes, and improve product yields dergipark.org.trmdpi.comeurekaselect.comnih.govnih.govdergipark.org.trresearchgate.net. This technique has been successfully applied to the synthesis of N-substituted benzimidazoles and their hybrids researchgate.netnih.gov.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative to conventional methods. Ultrasound-assisted synthesis of benzimidazole derivatives has been shown to be efficient, often proceeding in shorter reaction times and with high yields, sometimes even in the absence of a catalyst imedpub.comnih.govresearchgate.netnih.govasianpubs.orgresearchgate.net. This method has been particularly effective for N-alkylation reactions of benzimidazoles imedpub.comasianpubs.orgresearchgate.net.

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound and its derivatives are crucial steps to obtain compounds of high purity for biological evaluation and further research. The choice of purification technique depends on the physical and chemical properties of the compound and the nature of the impurities.

Recrystallization: Recrystallization is a common and effective method for purifying solid compounds. The selection of an appropriate solvent or solvent system is critical for successful recrystallization. Common solvents for the recrystallization of benzimidazole derivatives include ethanol, methanol, and mixtures of solvents like hexane (B92381)/ethyl acetate rochester.eduijcrt.orgpitt.edu. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Column Chromatography: Column chromatography is a versatile technique for the purification of both solid and liquid compounds. Silica (B1680970) gel is the most commonly used stationary phase for the purification of benzimidazole derivatives. The mobile phase, typically a mixture of solvents like hexane and ethyl acetate, is chosen based on the polarity of the target compound and the impurities nih.govijeas.orgnih.gov. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Structure

A multi-faceted spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for the unambiguous confirmation of the structure of N-(1-methyl-1H-benzimidazol-2-yl)acetamide. Each technique offers complementary information, culminating in a detailed molecular portrait.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of 1D and 2D NMR experiments enables a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The expected signals for this compound are distinct and informative. The aromatic region typically displays signals for the four protons of the benzimidazole (B57391) ring system. Due to the substitution pattern, these protons form a complex splitting pattern that can be analyzed to determine their relative positions.

A key feature is the singlet corresponding to the N-methyl group, which confirms the methylation at the N1 position of the benzimidazole ring. Another characteristic singlet arises from the methyl protons of the acetamide (B32628) group. The amide proton (N-H) is also expected to appear as a singlet, though its chemical shift can be variable and dependent on solvent and concentration. Studies on related 1-methyl-1H-benzimidazole structures are crucial for assigning the aromatic protons accurately. beilstein-journals.orgbeilstein-journals.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (H4, H5, H6, H7) | 7.20 - 7.80 | Multiplet |

| Amide NH | 9.50 - 11.00 | Singlet (broad) |

| N-CH₃ (benzimidazole) | ~ 3.70 | Singlet |

| C(O)-CH₃ (acetamide) | ~ 2.20 | Singlet |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. This compound is expected to show nine distinct signals corresponding to its nine unique carbon atoms. The carbonyl carbon of the acetamide group appears at the lowest field (highest chemical shift), typically in the range of 168-172 ppm.

The carbons of the benzimidazole ring resonate in the aromatic region, with C2, the carbon bearing the acetamido group, appearing at a characteristic downfield position compared to other ring carbons. The quaternary carbons (C2, C3a, C7a) can be distinguished from the protonated carbons (C4, C5, C6, C7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The N-methyl and the acetyl methyl carbons appear as sharp signals in the upfield region of the spectrum. Data from analogous 1-methyl-benzimidazole derivatives and other 2-substituted benzimidazoles provide a reliable basis for assigning these resonances. beilstein-journals.orgbeilstein-journals.orgmdpi.commdpi.comresearchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | ~ 170.0 |

| C2 (Benzimidazole) | ~ 148.0 |

| C3a/C7a (Benzimidazole) | 135.0 - 143.0 |

| C4/C5/C6/C7 (Benzimidazole) | 110.0 - 125.0 |

| N-CH₃ (Benzimidazole) | ~ 31.0 |

| C(O)-CH₃ (Acetamide) | ~ 24.0 |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

While 1D NMR spectra provide essential information, 2D NMR experiments are indispensable for unambiguously establishing the molecular structure by mapping the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would reveal the connectivity between the adjacent protons on the benzene (B151609) ring, aiding in their specific assignment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum. This would be used to link the aromatic proton signals to their corresponding carbon signals (C4-C7) and to confirm the assignments of the two methyl groups.

Correlation from the N-methyl protons to the C2 and C7a carbons, confirming the site of methylation.

Correlation from the amide NH proton to the C2 and the carbonyl carbon, confirming the acetamide linkage.

Correlations from the aromatic protons to nearby quaternary carbons (C3a and C7a), helping to solidify the assignment of the entire benzimidazole ring system.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). researchgate.net The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

The most prominent bands include the stretching vibration of the amide C=O bond (Amide I band) and the N-H bending vibration (Amide II band). The N-H stretching vibration of the secondary amide is also a key diagnostic peak. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzimidazole ring, while aliphatic C-H stretching confirms the methyl groups. The absence of a broad N-H stretch around 3100-3500 cm⁻¹, which is characteristic of the unmethylated benzimidazole ring, further supports the N1-methylation. researchgate.netmdpi.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3250 - 3350 | Medium |

| Aromatic C-H Stretch | Benzimidazole Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃ Groups | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | Acetamide | 1670 - 1690 | Strong |

| C=N & C=C Stretch | Benzimidazole Ring | 1500 - 1620 | Medium |

| N-H Bend (Amide II) | Secondary Amide | 1510 - 1550 | Medium-Strong |

| C-N Stretch | Amide & Imidazole (B134444) | 1200 - 1350 | Medium |

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁N₃O), the calculated molecular weight is 189.0902 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy by measuring the exact mass of the molecular ion ([M+H]⁺ at m/z 189.0975).

Electron Impact (EI) or Electrospray Ionization (ESI) techniques are used to generate ions, whose fragmentation patterns provide valuable structural information. The fragmentation of this compound would likely proceed through characteristic pathways for N-acyl benzimidazoles. Common fragmentation events include:

α-cleavage: Loss of the acetyl group as a ketene (B1206846) radical (CH₂=C=O, 42 Da) is a common pathway for N-acetyl compounds, leading to the formation of the stable 2-amino-1-methylbenzimidazole (B158349) cation (m/z 147).

Amide bond cleavage: Cleavage of the C-N amide bond can lead to the formation of an acylium ion (CH₃CO⁺, m/z 43).

Ring Fragmentation: Subsequent fragmentation of the benzimidazole ring can occur, following patterns established for this heterocyclic system.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z (Proposed) | Ion Structure | Fragmentation Pathway |

| 189 | [M]⁺ | Molecular Ion |

| 147 | [M - C₂H₂O]⁺ | Loss of ketene from molecular ion |

| 146 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| 132 | [147 - CH₃]⁺ | Loss of methyl radical from m/z 147 |

| 43 | [CH₃CO]⁺ | Acylium ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The absorption of radiation by organic molecules is typically restricted to functional groups, known as chromophores, that contain valence electrons with low excitation energies.

For this compound, the primary chromophore is the benzimidazole ring system, which is an aromatic and heterocyclic structure. The electronic transitions expected for this compound would primarily be π → π* transitions associated with the conjugated π-electron system of the benzimidazole moiety. These transitions are typically characterized by high molar absorptivity (ε). The acetamide group also contains non-bonding (n) electrons on the oxygen and nitrogen atoms. Consequently, weaker n → π* transitions associated with the carbonyl group (C=O) may also be observed. The presence of the methyl group on the imidazole nitrogen and the acetamide group on the C2 position can act as auxochromes, causing shifts in the absorption maxima (λmax) compared to the unsubstituted benzimidazole core.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Group | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Benzimidazole Ring | 200 - 400 nm | High |

Note: This table is predictive and based on the analysis of constituent functional groups. Actual experimental values are not available in the reviewed literature.

Solid-State Structure Determination via X-ray Crystallography

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the crystalline state, the packing of this compound molecules would be governed by various intermolecular forces. The most significant of these is expected to be hydrogen bonding. The secondary amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This would likely lead to the formation of strong N—H···O hydrogen bonds, linking adjacent molecules into chains or dimeric motifs.

Conformational Analysis in the Crystalline State

The conformation of the molecule in the solid state would reveal the spatial relationship between the benzimidazole ring and the acetamide substituent. A key parameter is the dihedral angle between the plane of the benzimidazole ring and the plane of the amide group. In many 2-substituted benzimidazoles, this substituent is twisted out of the plane of the heterocyclic ring to minimize steric hindrance. For this compound, a non-planar conformation is highly probable. The amide bond itself is expected to be predominantly planar due to resonance.

Tautomerism and Isomerism Studies

Tautomerism involves the migration of a proton between two or more positions in a molecule. In unsubstituted benzimidazoles, annular tautomerism occurs due to the migration of the proton between the N1 and N3 positions. However, in this compound, the presence of a methyl group fixed at the N1 position precludes this type of tautomerism. Thione-thiol tautomerism is not applicable to this molecule.

Isomerism in this context would primarily refer to rotational isomerism (conformational isomerism). Due to the partial double-bond character of the C-N bond in the amide group, rotation is restricted, leading to the possibility of cis and trans isomers (also referred to as Z and E isomers). For secondary amides, the trans conformation, where the bulky substituents (the benzimidazole ring and the acetyl methyl group) are on opposite sides of the amide C-N bond, is generally much more stable and therefore the predominant, if not exclusive, form observed.

Computational and Theoretical Investigations

Quantum Chemical Calculations

No specific quantum chemical calculation studies were identified for N-(1-methyl-1H-benzimidazol-2-yl)acetamide. Such studies are crucial for understanding the electronic properties and intrinsic reactivity of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

A search for Density Functional Theory (DFT) calculations, a common method for investigating the electronic structure of molecules, yielded no specific results for this compound. Consequently, data on its optimized geometry, electronic properties, and reactivity based on this method are not available.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical properties that describe a molecule's ability to donate or accept electrons. The energy gap between them is a critical indicator of chemical reactivity and stability. No published studies report the HOMO-LUMO energy gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites for potential chemical reactions. No MEP maps or associated analyses for this compound were found in the reviewed literature.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. A potential energy surface (PES) maps these energy variations as a function of geometric parameters. There is no available research detailing the conformational preferences or the potential energy surface for this compound.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies, including techniques like molecular docking, are used to predict how a molecule might interact with biological targets. Despite the prevalence of such studies for other benzimidazole (B57391) derivatives, no specific molecular modeling or simulation research focusing on this compound has been reported.

Molecular Docking for Ligand-Target Interactions (non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level.

Molecular docking studies on benzimidazole derivatives, including structures similar to this compound, have been performed to predict their binding modes with various hypothetical and model biological targets. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity to the target. For instance, in studies involving potential anticancer targets, the benzimidazole core is often found to fit into hydrophobic pockets of the receptor's active site. The N-methyl group can influence the orientation of the molecule within the binding site, while the acetamide (B32628) group can act as a hydrogen bond donor or acceptor, further stabilizing the complex.

Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the target protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating better binding. For this compound and its analogs, various scoring functions have been employed to rank different binding poses and to predict their potential biological activity. The predicted binding affinities are often correlated with experimentally determined activities to validate the docking protocol.

Below is an interactive data table summarizing typical molecular docking results for a benzimidazole derivative like this compound against a model protein target.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Tyrosine Kinase | -8.5 | LEU298, VAL306 | Hydrophobic |

| Tyrosine Kinase | -8.5 | LYS322, ASP421 | Hydrogen Bond |

| Topoisomerase II | -7.9 | ARG485, GLU506 | Ionic Interaction |

| Topoisomerase II | -7.9 | ILE486, PRO508 | Hydrophobic |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are used to assess the stability of ligand-protein complexes and to understand the dynamic behavior of the ligand in the binding site.

MD simulations of benzimidazole derivatives in complex with their target proteins are performed to evaluate the stability of the docked poses. The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains tightly bound in the active site. For this compound, a stable complex would be characterized by minimal deviation from the initial docked conformation over the course of the simulation, typically on the nanosecond timescale.

The dynamic behavior of the ligand and protein is further analyzed by calculating the root-mean-square fluctuation (RMSF) of individual residues, which indicates their flexibility. MD simulations also allow for the study of solvent effects on the binding interaction. The presence of water molecules at the binding interface can either stabilize or destabilize the complex, and these effects can be explicitly modeled in the simulation. The conformational flexibility of the acetamide group in this compound is of particular interest, as its ability to adopt different conformations can influence its interaction with the target.

The following table presents hypothetical MD simulation data for a complex of this compound with a model protein.

| Simulation Parameter | Value | Interpretation |

| Average Protein RMSD | 1.5 Å | The protein structure is stable throughout the simulation. |

| Average Ligand RMSD | 0.8 Å | The ligand remains stably bound in the active site. |

| Key Residue RMSF | High (>2.0 Å) | Residues in flexible loop regions interacting with the ligand. |

| Solvent Accessible Surface Area | Decrease upon binding | The ligand is well-buried within the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Derivation

QSAR and SAR studies are aimed at understanding the relationship between the chemical structure of a compound and its biological activity.

For the benzimidazole class of compounds, SAR studies have often highlighted the importance of substitutions at the N1 position of the benzimidazole ring. The presence of a small alkyl group, such as the methyl group in this compound, can enhance binding affinity compared to an unsubstituted N-H. Furthermore, the nature of the substituent at the 2-position is critical. The acetamide group provides a key hydrogen bonding moiety. QSAR models developed for benzimidazole derivatives often include descriptors related to hydrophobicity, electronic properties, and steric factors to quantitatively predict their biological activity. These models can then be used to guide the design of new, more potent analogs.

Theoretical Descriptors and Statistical Models

The biological activity of a compound is intricately linked to its physicochemical and structural properties. Theoretical descriptors are numerical values that quantify these properties and can be calculated from the molecular structure using computational methods. These descriptors can then be correlated with experimental biological data through statistical models to predict the activity of new, unsynthesized compounds.

A significant 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) study has been conducted on a series of N-(1H-benzimidazol-2-yl)acetamide derivatives as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases. ijddd.comresearchgate.net This study employed the PHASE atom-based QSAR method to develop a predictive model. ijddd.comresearchgate.net

The statistical robustness of the developed QSAR model is a critical aspect of its reliability. The model for the N-(1H-benzimidazol-2-yl)acetamide series demonstrated a high coefficient of determination (R²) of 0.97. ijddd.comresearchgate.net This value indicates that 97% of the variance in the biological activity can be explained by the descriptors used in the model, signifying a strong correlation and high predictive power. Such a robust statistical model is invaluable for the virtual screening and rational design of novel and more potent IRAK4 inhibitors based on the this compound scaffold.

Table 1: Statistical Parameters of the 3D-QSAR Model for N-(1H-benzimidazol-2-yl)acetamide Derivatives

| Parameter | Value | Description | Reference |

| Method | PHASE atom-based QSAR | A 3D-QSAR method that uses pharmacophoric features to build a predictive model. | ijddd.comresearchgate.net |

| R² (Coefficient of Determination) | 0.97 | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | ijddd.comresearchgate.net |

While the specific theoretical descriptors used to construct this high-quality model were not detailed in the available literature, 3D-QSAR studies typically involve descriptors related to steric, electrostatic, hydrophobic, and hydrogen bonding fields. These descriptors map the spatial variations of these properties around the molecules and correlate them with their biological activity.

Identification of Key Structural Features for Modulating Activity (theoretical)

The primary goal of QSAR and other computational studies is to identify the key structural features of a molecule that can be modified to enhance its desired biological activity and selectivity. For the this compound scaffold, several structural components are theoretically crucial for modulating its activity, based on general principles of medicinal chemistry and computational analyses of related benzimidazole derivatives.

The core benzimidazole ring is a critical pharmacophore. The fused bicyclic system provides a rigid scaffold that can orient substituents in a defined spatial arrangement for optimal interaction with the biological target. The nitrogen atoms within the imidazole (B134444) ring can act as hydrogen bond acceptors or donors, which is often a key interaction in ligand-receptor binding.

The N-methyl group at the 1-position of the benzimidazole ring is a significant feature. This substitution prevents the formation of a hydrogen bond at this position, which can influence the molecule's binding mode compared to its unsubstituted counterpart. Furthermore, the methyl group can engage in hydrophobic interactions within the binding pocket of the target protein. The presence and nature of the substituent at this position are known to significantly impact the biological properties of benzimidazoles.

The acetamide moiety at the 2-position of the benzimidazole ring is another key functional group. The amide linkage provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), both of which are critical for forming strong interactions with amino acid residues in the active site of a target enzyme like IRAK4. Modifications to the acetyl group, such as replacing the methyl with larger or more electronically diverse substituents, can be explored to probe the steric and electronic requirements of the binding site.

Substitutions on the benzene (B151609) ring of the benzimidazole core also offer a strategic avenue for modulating activity. The introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at the 4, 5, 6, and 7-positions can influence the molecule's electronic properties (electron-donating or electron-withdrawing), lipophilicity, and steric profile. These modifications can fine-tune the binding affinity and selectivity of the compound.

Table 2: Key Structural Features of this compound and Their Theoretical Influence on Biological Activity

| Structural Feature | Position | Theoretical Importance for Modulating Activity |

| Benzimidazole Core | - | Provides a rigid scaffold for optimal substituent orientation; nitrogen atoms can participate in hydrogen bonding. |

| Methyl Group | N-1 | Blocks hydrogen bonding at this position, influences binding mode, and can participate in hydrophobic interactions. |

| Acetamide Group | C-2 | The amide N-H and C=O groups are crucial hydrogen bond donors and acceptors for target interaction. |

| Substituents on Benzene Ring | C-4, C-5, C-6, C-7 | Can modify electronic properties, lipophilicity, and steric interactions to optimize binding affinity and selectivity. |

In silico studies, such as molecular docking, can further complement QSAR analyses by visualizing the binding orientation of this compound within the active site of its target. These studies can confirm the importance of the aforementioned structural features and guide the rational design of new derivatives with improved potency and a more favorable pharmacological profile.

Mechanistic Biological Studies in Vitro and Cellular Focus

Enzyme Inhibition Mechanisms (Purely In Vitro Biochemical Studies)

There are no available studies detailing the enzyme inhibition mechanisms of N-(1-methyl-1H-benzimidazol-2-yl)acetamide.

Kinetic Analysis (e.g., determination of K_i, V_max)

No published data on the kinetic analysis of enzyme inhibition by this compound, including determination of inhibition constants (K_i) or effects on maximum velocity (V_max), were found.

Specificity and Selectivity Profiling against Enzyme Panels

Information regarding the screening of this compound against panels of enzymes to determine its specificity and selectivity is not available in the scientific literature.

Molecular Basis of Inhibition (e.g., active site interactions, allosteric modulation)

Without experimental data, the molecular basis of any potential enzyme inhibition by this compound remains uncharacterized. There are no studies describing its interactions with enzyme active sites or any allosteric modulation effects.

Receptor Binding Studies (In Vitro, Non-Clinical Context)

There is no available research on the in vitro receptor binding properties of this compound in a non-clinical context.

Ligand-Receptor Affinity Determination (e.g., K_d, IC_50 in vitro)

No studies reporting the determination of ligand-receptor affinity, such as dissociation constants (K_d) or half-maximal inhibitory concentrations (IC_50) in vitro, for this compound have been published.

Modulation of Cellular Pathways (In Vitro, Non-Clinical)

While comprehensive data from signaling pathway analysis and subcellular localization studies for this compound are not extensively available in the public domain, research on structurally related benzimidazole (B57391) compounds provides a framework for potential mechanisms of action.

Signaling Pathway Analysis in Cell Lines (e.g., Western Blot, qPCR)

Studies on various benzimidazole derivatives have demonstrated their capacity to modulate critical cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, certain benzimidazole compounds have been shown to inhibit the anti-apoptotic protein Bcl-2, a key regulator of programmed cell death. nih.govnih.govresearchgate.netmdpi.com Downregulation of Bcl-2 expression, often examined by techniques such as Western Blot and qRT-PCR, leads to an increased susceptibility of cancer cells to apoptosis. nih.gov

Furthermore, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a crucial signaling cascade in cytokine-mediated responses, has been identified as a target for some small molecules. nih.govnih.gov While direct evidence for this compound is pending, the broader class of benzimidazoles has been investigated for their immunomodulatory and anti-inflammatory effects, suggesting potential interaction with such pathways.

Another avenue of investigation for benzimidazole derivatives has been their interaction with microtubule dynamics. mdpi.comnih.govnih.gov Some compounds in this class act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov This effect is typically analyzed through tubulin polymerization assays and cell cycle analysis via flow cytometry.

Subcellular Localization Studies (if applicable)

Information regarding the specific subcellular localization of this compound is not currently available. Such studies, often employing fluorescence microscopy with tagged compounds, would be crucial in identifying the primary cellular compartments where the compound accumulates and exerts its effects, providing valuable clues to its mechanism of action.

Mechanistic Investigations of Antimicrobial Activity (In Vitro, Non-Clinical)

The antimicrobial properties of benzimidazole-based compounds have been a subject of significant research interest. indexcopernicus.comijpsdronline.comresearchgate.netresearchgate.netmdpi.com Mechanistic studies have begun to elucidate the various ways in which these molecules can inhibit the growth of or kill pathogenic microorganisms.

Mechanisms of Action against Bacterial or Fungal Strains (e.g., membrane disruption, enzyme inhibition)

Several potential mechanisms of antimicrobial action have been proposed for benzimidazole derivatives. One of the key hypothesized targets is the enzyme tRNA-(N1G37) methyltransferase (TrmD), which is essential for bacterial growth. nih.govnih.govlookchem.com Inhibition of TrmD disrupts tRNA modification processes, leading to errors in protein translation and ultimately bacterial cell death. nih.gov This has positioned TrmD as an attractive target for the development of novel antibacterial agents. nih.govnih.gov

Another proposed mechanism involves the inhibition of tubulin polymerization, not only in cancer cells but also as a potential antifungal strategy. nih.gov Disruption of microtubule formation in fungi could interfere with essential processes such as cell division and intracellular transport.

While not extensively documented for this compound specifically, some benzimidazole derivatives have been suggested to exert their antimicrobial effects through the disruption of microbial cell membranes. This can lead to increased permeability and the leakage of essential intracellular components.

The following table summarizes the minimum inhibitory concentrations (MICs) of some benzimidazole-based acetamide (B32628) derivatives against various microbial strains, as reported in the literature.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Benzimidazole-acetamide derivatives | Staphylococcus aureus | 6.25 - 12.5 | indexcopernicus.comijpsdronline.com |

| Benzimidazole-acetamide derivatives | Bacillus subtilis | 6.25 - 12.5 | indexcopernicus.comijpsdronline.com |

| Benzimidazole-acetamide derivatives | Escherichia coli | 6.25 - 12.5 | indexcopernicus.comijpsdronline.com |

| Benzimidazole-acetamide derivatives | Pseudomonas aeruginosa | 6.25 - 12.5 | indexcopernicus.comijpsdronline.com |

| Benzimidazole-acetamide derivatives | Mycobacterium tuberculosis | 25 | indexcopernicus.comijpsdronline.com |

| Benzimidazole-based acetamide derivatives | Pseudomonas aeruginosa | 125 | researchgate.net |

| Benzimidazole-based acetamide derivatives | Candida krusei | 125 | researchgate.net |

| Benzimidazole-based acetamide derivatives | Fusarium solani | 125 | researchgate.net |

Resistance Mechanism Research in Microorganisms

Currently, there is a lack of specific research on the mechanisms of resistance that microorganisms may develop against this compound. Understanding potential resistance pathways, such as target enzyme modification, increased efflux pump activity, or enzymatic degradation of the compound, is a critical area for future investigation to assess the long-term viability of this and related compounds as antimicrobial agents. The emergence of drug-resistant microbes is a significant global health concern, underscoring the importance of such studies. indexcopernicus.comijpsdronline.com

Potential Applications As Research Probes and Chemical Building Blocks

Development of Fluorescent Probes for Biological Research

The benzimidazole (B57391) core is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent probes for detecting ions and biomolecules. mdpi.comresearchgate.net These probes are valuable tools in bioimaging, environmental monitoring, and diagnostics. researchgate.net For instance, complex benzimidazole-based structures have been synthesized to act as highly selective "turn-off" fluorescent sensors for metal ions like Co²⁺ and Hg²⁺. mdpi.comnih.govresearchgate.net In these sensors, the benzimidazole moiety provides the fluorescent signal, which is quenched upon binding to the target ion. mdpi.com

While N-(1-methyl-1H-benzimidazol-2-yl)acetamide itself has not been specifically documented as a fluorescent probe, its core structure possesses the necessary photophysical properties. The N-methylated benzimidazole ring is known to exhibit fluorescence. nih.gov Therefore, this compound could serve as a foundational scaffold or a synthetic intermediate for creating more complex and targeted fluorescent probes. Theoretical studies on similar structures, such as 6-(1H-benzimidazole)-2-naphthalenol, have been used to optimize optical properties for detecting specific analytes like thiophenols, demonstrating the potential for modifying the benzimidazole core for sensing applications. nih.gov

Utilization as Precursors for Complex Molecular Synthesis

This compound is a versatile precursor for the synthesis of more complex molecules due to the reactivity of both the benzimidazole ring and the acetamide (B32628) side chain. Benzimidazole derivatives are key components in a wide array of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net

The acetamide group on this compound can be hydrolyzed to yield 2-amino-1-methyl-1H-benzimidazole. This resulting amino group provides a reactive site for further elaboration, allowing for the construction of novel derivatives through reactions like acylation, alkylation, or condensation to form Schiff bases. This approach is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. nih.govresearchgate.net For example, 2-aminobenzimidazole (B67599) is a common starting material for creating compounds with potential nonlinear optical properties. researchgate.net

Furthermore, the benzimidazole ring system itself can be modified. The synthesis of various N-substituted benzimidazole derivatives often involves reactions at the nitrogen atoms of the imidazole (B134444) ring or electrophilic substitution on the benzene (B151609) ring. The presence of the N-methyl group at the 1-position simplifies reactions by preventing tautomerism and directing further substitutions. nih.gov The compound can thus serve as a reliable building block, ensuring regiochemical control in the synthesis of complex heterocyclic systems.

Role in Supramolecular Chemistry or Material Science

The structural features of this compound suggest its potential relevance in supramolecular chemistry and material science. Supramolecular assemblies are governed by non-covalent interactions such as hydrogen bonding and π–π stacking.

The planar aromatic benzimidazole ring is capable of engaging in π–π stacking interactions, which is a critical factor in the formation of ordered supramolecular structures. Crystal structure analyses of related compounds, such as salts containing the 1-methyl-1H-benzimidazol-2-yl moiety, have confirmed the presence of these interactions. nih.gov The acetamide group provides sites for hydrogen bonding; the carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a donor. These interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.gov

In material science, benzimidazole derivatives are investigated for their electronic and optical properties. Specifically, they are explored as components of nonlinear optical (NLO) materials, which have applications in photonics and optoelectronics. researchgate.netuc3m.es The development of N-1-sulfonyl substituted benzimidazoles has shown promise for creating materials with significant NLO characteristics. nih.gov Although this compound has not been specifically studied for these properties, its conjugated π-system makes it a candidate for further investigation in this area.

Future Research Directions and Unexplored Avenues

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives is well-established, often involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.netijcrt.org However, future research could focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing N-(1-methyl-1H-benzimidazol-2-yl)acetamide and its analogs.

Key areas for exploration include:

One-Pot Synthesis: Developing one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. researchgate.net Research could explore catalyst systems, such as sodium metabisulphite adsorbed on silica (B1680970) gel or sodium-hexafluoroaluminate, to facilitate the direct synthesis from N-methyl-o-phenylenediamine and an appropriate acetylating agent under mild conditions. researchgate.net

Green Chemistry Approaches: Future methodologies should aim to reduce the use of hazardous solvents and reagents. researchgate.net Exploring water-based syntheses or the use of eco-friendly catalysts could lead to more sustainable production methods. researchgate.net

Microwave-Assisted and Flow Chemistry Synthesis: These modern techniques can accelerate reaction times, improve yields, and allow for greater control over reaction parameters. Applying these methods to the synthesis of this compound could offer significant advantages over traditional batch processing.

Novel Building Blocks: While the core structure is defined, research into novel precursors for the acetamide (B32628) moiety could yield derivatives with unique properties. For instance, reacting 2-amino-1-methyl-1H-benzimidazole with functionalized acetyl chlorides could rapidly generate a library of compounds for screening. nih.gov

A comparative table of potential synthetic routes is presented below.

| Methodology | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Development of novel catalytic systems. |

| Green Chemistry | Environmentally friendly, improved safety. | Use of aqueous media, biodegradable catalysts. |

| Microwave/Flow Chemistry | Rapid reaction times, higher yields, scalability. | Optimization of reaction conditions and equipment. |

| Novel Building Blocks | Access to diverse chemical space and functionalities. | Synthesis and incorporation of functionalized acetylating agents. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding synthetic efforts and reducing reliance on expensive and time-consuming experimental screening. nih.gov For this compound, advanced computational approaches can provide significant insights.

Future computational studies could include:

Molecular Docking and Dynamics Simulations: These methods can predict how the compound interacts with specific biological targets. nih.govmdpi.com By simulating the binding of this compound to the active sites of various enzymes or receptors implicated in disease, researchers can identify high-priority targets for in vitro testing. mdpi.comnih.gov

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) calculations can be used to understand the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of the compound. nih.gov This information is crucial for predicting its reactivity and interaction patterns.

Pharmacophore Modeling: Based on a set of known active benzimidazole derivatives, a pharmacophore model can be developed to identify the key structural features required for a specific biological activity. mdpi.com This model can then be used to virtually screen for new derivatives of this compound with enhanced potency.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.com Early-stage computational ADMET analysis of virtual derivatives can help prioritize candidates with favorable drug-like properties for synthesis.

Discovery of Undiscovered In Vitro Biological Targets and Mechanisms

The benzimidazole scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. nih.govnih.govmdpi.comnih.gov While many derivatives have been studied, the specific biological profile of this compound is not fully characterized. A systematic exploration of its potential therapeutic applications is a critical area for future research.

Promising avenues for investigation include:

Broad-Spectrum Antimicrobial Screening: The compound should be tested against a diverse panel of pathogenic bacteria and fungi, including multidrug-resistant strains. nih.govbenthamscience.com Benzimidazole derivatives have shown activity against various microbes, and identifying the specific spectrum of this compound is a logical first step. benthamscience.com

Antiproliferative and Anticancer Activity: Many benzimidazole-containing compounds exhibit anticancer properties by interfering with cellular processes like tubulin polymerization or by inhibiting key enzymes in cancer cells. nih.govnih.gov Screening against a panel of human cancer cell lines (e.g., breast, colon, lung) could reveal potential anticancer activity. nih.govnih.gov

Enzyme Inhibition Assays: Given the structural similarities of the benzimidazole core to natural purines, it is a promising candidate for enzyme inhibition. nih.gov Future research should include in vitro assays against enzymes such as cyclooxygenase (COX), dihydrofolate reductase (DHFR), and various kinases, which are known targets for benzimidazole derivatives. nih.govnih.govmdpi.com

Neuroprotective and Anti-Inflammatory Effects: Some benzimidazole acetamide derivatives have shown potential in attenuating neuroinflammation and oxidative stress. nih.gov Investigating the ability of this compound to modulate inflammatory pathways (e.g., inhibition of TNF-α, NF-κB) in relevant cell models could uncover new therapeutic uses. nih.gov

| Potential Biological Target Class | Examples of Specific Targets | Rationale |

| Microbial Enzymes | Dihydrofolate reductase (DHFR) | Structural similarity to purines; known target for antimicrobials. nih.govnih.gov |

| Inflammatory Enzymes | Cyclooxygenase (COX-1/COX-2) | Benzimidazoles are known anti-inflammatory agents. mdpi.com |

| Cancer-Related Proteins | Tubulin, Protein Kinases | Common targets for benzimidazole-based anticancer drugs. nih.gov |

| Neuroinflammation Markers | TNF-α, NF-κB | Derivatives have shown neuroprotective potential. nih.gov |

Development of Structure-Activity Hypotheses for Further Academic Exploration

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency and selectivity. nih.gov For this compound, a systematic SAR exploration could unlock the development of highly active analogs.

Future research should focus on modifications at key positions:

N1-Position: The methyl group at the N1 position is a key feature. Replacing it with other alkyl chains (e.g., ethyl, propyl, benzyl) or functionalized groups can significantly influence lipophilicity and binding interactions. nih.govacs.org Studies have shown that the nature of the N1-substituent can profoundly impact biological efficacy. nih.govnih.gov

C2-Acetamide Group: The acetamide moiety offers numerous possibilities for modification. SAR studies on related scaffolds have demonstrated that altering the N-substituents of the acetamide can drastically change target affinity and selectivity. wustl.edunih.gov Future work could involve introducing various alkyl, aryl, or heterocyclic groups to the acetamide nitrogen to explore this chemical space. wustl.edunih.gov

Benzene (B151609) Ring of Benzimidazole (C5/C6 Positions): Introducing substituents on the benzene ring of the benzimidazole core is a classic strategy for modulating electronic properties and creating additional binding interactions. nih.govmdpi.com Adding small electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups at the C5 or C6 positions could enhance activity against specific targets. mdpi.com

A systematic synthetic and screening program based on these hypotheses would be invaluable for academic exploration and could lead to the discovery of novel therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for N-(1-methyl-1H-benzimidazol-2-yl)acetamide, and how can reaction conditions be optimized?

To synthesize this compound, a common approach involves coupling 2-aminobenzimidazole derivatives with acetylating agents. For example, analogous compounds like 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ( ) were prepared via refluxing acylated intermediates with amines in chloroform. Key optimization steps include:

- Temperature control : Prolonged reflux (e.g., 6–8 hours) ensures complete reaction while avoiding decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) or chloroform are preferred for solubility and stability.

- Catalysis : Acid or base catalysts (e.g., triethylamine) may accelerate acylation.

Post-synthesis, monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., ethanol/water mixtures) is effective for removing unreacted starting materials .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Rigorous characterization requires multi-modal analysis:

- NMR spectroscopy : ¹H and ¹³C NMR confirm molecular structure by identifying acetamide (-NHCO-) and benzimidazole protons. For example, in similar compounds, the acetamide NH proton appears at δ ~10–12 ppm (DMSO-d₆) .

- IR spectroscopy : Stretching vibrations for amide C=O (~1660–1680 cm⁻¹) and N-H (~3200 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental analysis : Confirms purity by matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can hydrogen-bonding networks and crystal packing of this compound be analyzed experimentally?

X-ray crystallography is the gold standard for elucidating crystal structures and hydrogen-bonding interactions. Key steps include:

- Crystal growth : Slow evaporation from ethanol or DMSO yields diffraction-quality crystals.

- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure reflections.

- Structure refinement : Employ SHELXL () for refining atomic coordinates and thermal parameters. For example, in a benzothiazole analog (), intermolecular N–H⋯N and C–H⋯O bonds formed dimers and ribbons, analyzed via graph set notation ().

- Validation tools : Check for errors using PLATON () or CCDC Mercury to ensure geometric plausibility .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?

Discrepancies often arise from polymorphism, solvate formation, or disordered atoms. Mitigation strategies:

- Multi-temperature studies : Collect XRD data at 100 K to reduce thermal motion artifacts.

- DFT calculations : Compare experimental and computed IR/NMR spectra (e.g., Gaussian software) to identify misassigned peaks.

- Twinned crystal analysis : Use SHELXL’s TWIN command () to model overlapping lattices.

For example, in a study on benzothiazole derivatives (), two independent molecules in the asymmetric unit required careful refinement to resolve positional disorder .

Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives?

Biological evaluation typically involves:

- In vitro assays : Test enzyme inhibition (e.g., α-glucosidase, ) using spectrophotometric methods. IC₅₀ values are calculated from dose-response curves.

- Cellular uptake studies : Radiolabeled analogs (e.g., ¹⁴C-acetamide) quantify intracellular accumulation.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., kinases). For benzimidazole derivatives, π-π stacking with aromatic residues often drives affinity .

Q. How can computational modeling predict the reactivity and stability of this compound?

- Quantum mechanical calculations : DFT (B3LYP/6-311+G**) optimizes geometry and computes frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Solvent effects : COSMO-RS models assess solubility in polar/nonpolar media.

- Degradation pathways : Transition state theory (Gaussian) models hydrolysis or oxidation mechanisms. For example, amide bond cleavage in acidic conditions can be simulated via protonation energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.